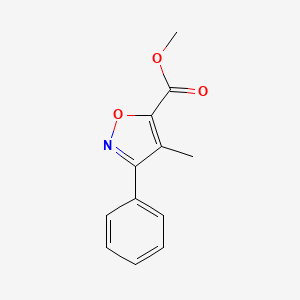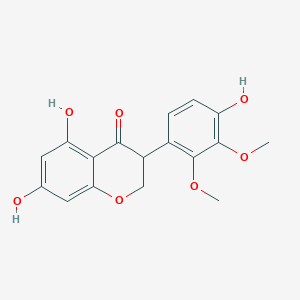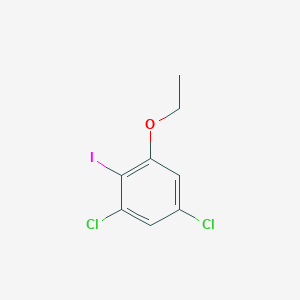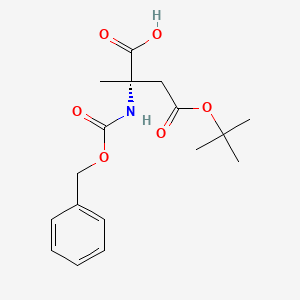
4-Methyl-3-phenyl-isoxazole-5-carboxylicacidmethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C12H11NO3. This compound is part of the isoxazole family, known for its diverse biological activities and applications in medicinal chemistry . The structure consists of an isoxazole ring substituted with a methyl group at the 4-position, a phenyl group at the 3-position, and a carboxylic acid methyl ester at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride in the presence of a base, followed by esterification. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in controlling the temperature and reaction time more precisely, leading to higher purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the isoxazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid.
Reduction: 4-Methyl-3-phenyl-isoxazole-5-carbinol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, microbial growth, and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-5-isoxazolecarboxylic acid methyl ester
- 4-Methyl-5-phenyl-isoxazole-3-carboxylic acid methyl ester
- 5-Phenyl-3-isoxazolecarboxylic acid methyl ester
Uniqueness
4-Methyl-3-phenyl-isoxazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position and the phenyl group at the 3-position can enhance its stability and interaction with biological targets compared to other isoxazole derivatives .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
methyl 4-methyl-3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-10(9-6-4-3-5-7-9)13-16-11(8)12(14)15-2/h3-7H,1-2H3 |
Clé InChI |
SAZXQIDSHBCZDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(ON=C1C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)







![2-Fluoro-6-[(propan-2-yl)amino]benzonitrile](/img/structure/B12098442.png)

